Phenol Red sodium salt
Overview
Description
Phenol Red Sodium Salt (PRSS) is a water-soluble anionic fluorescent dye . It possesses an extra Na ion attached with the SO3 group compared to phenol red . It is intended for use in cell culture applications . A solution of phenol red will have a yellow color at a pH of 6.4 or below and a red color at a pH of 8.2 and above .
Synthesis Analysis
The synthetic method for phenol red sodium salt involves condensing o-benzenesulfonic acid anhydride with phenol under the catalysis of anhydrous zinc chloride . The prepared phenol red is then reacted with alkali to obtain the sodium salt . This method has the advantages of a short period, non-toxic raw material, and high yield .Molecular Structure Analysis
The empirical formula of Phenol Red sodium salt is C19H13NaO5S . It has a molecular weight of 376.36 .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenol red is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates with the formation of a red-colored solution . Phenol red sodium salt is soluble in water (25 mg/ml) yielding a dark red solution .Scientific Research Applications
Adsorption Techniques in Water Treatment
Phenol Red sodium salt has been studied for its potential in water treatment. A study by Tor et al. (2006) investigated the removal of phenol from aqueous solutions using neutralized red mud, a technique that could be applied for the purification of industrial wastewater.
Drug Absorption Studies
The interaction of Phenol Red with various substances can be used to understand drug absorption. For example, Feldman, Salvino, and Gibaldi (1970) studied the effect of sodium deoxycholate on Phenol Red absorption in rats, providing insights into how different compounds can affect drug uptake in the body.
Effects on Cell Membranes
The influence of Phenol Red on cell membranes is another area of research. Saha et al. (2021) reported the effects of micelles on the molecular organization of Phenol Red Sodium salt in Langmuir-Blodgett films, which is significant for understanding cell membrane interactions in biological systems.
Pharmacological Studies
Phenol Red is used in pharmacological research to study drug interactions and effects. For instance, King et al. (2005) explored its role as an antagonist at rat P2X1R receptors, providing valuable data for developing new drugs targeting specific receptors.
Histochemical Applications
In the field of histochemistry, Phenol Red has been used to identify specificchemical compounds in tissue samples. A study by Baker (1956) demonstrated the use of Phenol Red in detecting phenols, such as tyrosine in proteins, through a specific coloration process.
Application in Sensory Devices
Phenol Red has also been utilized in the development of sensory devices. Liu, Liu, and Chen (2005) developed a method to immobilize Phenol Red into poly(vinyl alcohol) (PVA) membranes for an optical pH sensor, showcasing its utility in creating devices that can detect and measure pH changes.
Safety And Hazards
Future Directions
Phenol Red sodium salt is widely used in culture media to identify changes from neutral to acidic pH values . It is typically used in cell culture media at 11 mg/L . Phenol red in tissue culture media can act as a weak estrogen, especially with human breast cancer cells . Future research may focus on further understanding its effects in various biological systems and potential applications in biomedical research .
properties
IUPAC Name |
sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYOKBQJILTEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044420 | |
Record name | Phenol Red sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystals; Soluble in water; [MSDSonline] | |
Record name | Phenol red, sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2447 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenol Red sodium salt | |
CAS RN |
34487-61-1 | |
Record name | Phenolsulfonephthalein sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol Red sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.